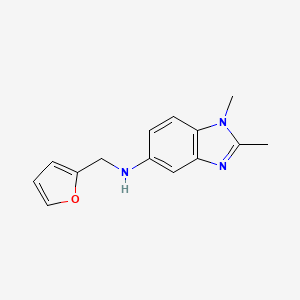
4-N-(2-ethoxyethyl)-2-N,2-N-dimethylpyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-N-(2-ethoxyethyl)-2-N,2-N-dimethylpyrimidine-2,4-diamine, also known as EEDQ, is a chemical compound that has been widely used in scientific research. EEDQ is a crosslinking reagent that is commonly used to modify proteins and other biomolecules.
Mechanism of Action
4-N-(2-ethoxyethyl)-2-N,2-N-dimethylpyrimidine-2,4-diamine works by crosslinking proteins and other biomolecules through the formation of covalent bonds. The reaction involves the formation of a highly reactive intermediate that can react with nucleophiles such as amino groups on proteins. The resulting crosslinks can be either intra- or intermolecular, depending on the nature of the reactants.
Biochemical and Physiological Effects
4-N-(2-ethoxyethyl)-2-N,2-N-dimethylpyrimidine-2,4-diamine has been shown to have a wide range of biochemical and physiological effects. It has been used to study the structure and function of proteins, including enzymes, receptors, and transporters. 4-N-(2-ethoxyethyl)-2-N,2-N-dimethylpyrimidine-2,4-diamine has also been used to study the structure and function of DNA and RNA. In addition, 4-N-(2-ethoxyethyl)-2-N,2-N-dimethylpyrimidine-2,4-diamine has been used to study the interactions between proteins and other biomolecules, including lipids and carbohydrates.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-N-(2-ethoxyethyl)-2-N,2-N-dimethylpyrimidine-2,4-diamine is its ability to crosslink proteins and other biomolecules in a specific and controlled manner. This allows researchers to study the interactions between these molecules and to determine their structures. However, 4-N-(2-ethoxyethyl)-2-N,2-N-dimethylpyrimidine-2,4-diamine has some limitations. It can be toxic to cells at high concentrations, and it can also crosslink proteins non-specifically if the reaction conditions are not carefully controlled.
Future Directions
There are many future directions for the use of 4-N-(2-ethoxyethyl)-2-N,2-N-dimethylpyrimidine-2,4-diamine in scientific research. One area of interest is the development of new crosslinking reagents that are more specific and less toxic than 4-N-(2-ethoxyethyl)-2-N,2-N-dimethylpyrimidine-2,4-diamine. Another area of interest is the use of 4-N-(2-ethoxyethyl)-2-N,2-N-dimethylpyrimidine-2,4-diamine to study the interactions between proteins and other biomolecules in vivo. This would require the development of new techniques for delivering 4-N-(2-ethoxyethyl)-2-N,2-N-dimethylpyrimidine-2,4-diamine to cells and tissues. Finally, 4-N-(2-ethoxyethyl)-2-N,2-N-dimethylpyrimidine-2,4-diamine could be used to study the structure and function of complex biological systems, such as the human brain.
Synthesis Methods
4-N-(2-ethoxyethyl)-2-N,2-N-dimethylpyrimidine-2,4-diamine can be synthesized using a simple two-step process. The first step involves the reaction of 2-amino-4,6-dichloropyrimidine with 2-methoxyethylamine to form 4-(2-methoxyethylamino)-2-amino-6-chloropyrimidine. The second step involves the reaction of this intermediate with dimethyl sulfate to form 4-N-(2-ethoxyethyl)-2-N,2-N-dimethylpyrimidine-2,4-diamine.
Scientific Research Applications
4-N-(2-ethoxyethyl)-2-N,2-N-dimethylpyrimidine-2,4-diamine has been widely used in scientific research as a crosslinking reagent. It is commonly used to modify proteins and other biomolecules to study their structure and function. 4-N-(2-ethoxyethyl)-2-N,2-N-dimethylpyrimidine-2,4-diamine can be used to crosslink proteins to each other or to other molecules such as DNA or RNA. This allows researchers to study the interactions between these molecules and to determine their structures.
properties
IUPAC Name |
4-N-(2-ethoxyethyl)-2-N,2-N-dimethylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-4-15-8-7-11-9-5-6-12-10(13-9)14(2)3/h5-6H,4,7-8H2,1-3H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRDUJFCHJZNSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCNC1=NC(=NC=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-N-(2-ethoxyethyl)-2-N,2-N-dimethylpyrimidine-2,4-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7595332.png)
![2-[4-[(2-Bromo-4-nitroanilino)methyl]pyrazol-1-yl]ethanol](/img/structure/B7595334.png)


![2-[(4-chloro-1H-pyrrole-2-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7595359.png)

![1-Amino-2-methyl-3-[4-(3-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B7595375.png)

![N-[4-(hydroxymethyl)phenyl]-1,3,5-trimethylpyrazole-4-sulfonamide](/img/structure/B7595410.png)

![5-[(2-Fluoro-5-methylphenoxy)methyl]-1,2-oxazole](/img/structure/B7595422.png)
![3-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595423.png)
![3-[[2-(4-Methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595427.png)
